molecular formula C22H45NO4 B12692241 Einecs 301-765-6 CAS No. 94042-97-4

Einecs 301-765-6

Cat. No.: B12692241
CAS No.: 94042-97-4
M. Wt: 387.6 g/mol
InChI Key: PNYOBDNDCAGSHY-KVVVOXFISA-N
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Description

EINECS 301-765-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981 . Under the REACH regulation, EINECS compounds like 301-765-6 require rigorous safety assessments to fill data gaps in toxicity, environmental persistence, and bioaccumulation . These methods rely on structural and functional similarities to predict properties when experimental data are absent.

Properties

CAS No.

94042-97-4

Molecular Formula

C22H45NO4

Molecular Weight

387.6 g/mol

IUPAC Name

2-(2-aminoethoxy)ethanol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h9-10H,2-8,11-17H2,1H3,(H,19,20);6H,1-5H2/b10-9-;

InChI Key

PNYOBDNDCAGSHY-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(COCCO)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(COCCO)N

Origin of Product

United States

Chemical Reactions Analysis

Einecs 301-765-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Einecs 301-765-6 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, this compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 301-765-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways would depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Research Findings on Predictive Models and Coverage

  • Read-Across Efficiency : A study demonstrated that 1,387 labeled REACH Annex compounds could predict properties for 33,000 EINECS substances via structural similarity, achieving >90% coverage .
  • QSAR Limitations: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes, chlorinated alkanes) have validated QSAR models due to insufficient experimental data .
  • Toxicity Prediction : For chlorinated alkanes, QSAR models using log Kow and in vitro data achieved R² >0.85 for fish toxicity, highlighting their reliability for analogs .

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